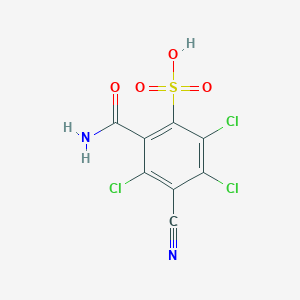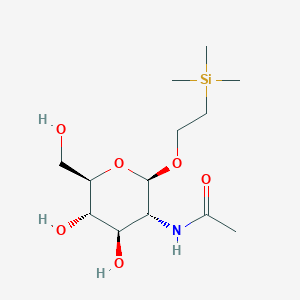![molecular formula C23H29N3O5 B13444601 (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzoyl group, a methylamino group, and a phenylmethoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of peptide synthesis techniques, where the compound is assembled step-by-step on a solid support. The key steps include:
Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides or phosphonium salts.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesizers and automated processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and phenylmethoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, dyes, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)hexanoic acid
- (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)octanoic acid
Uniqueness
The uniqueness of (2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, stability, and solubility, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C23H29N3O5 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C23H29N3O5/c1-24-19-13-11-18(12-14-19)21(27)26-20(22(28)29)10-6-3-7-15-25-23(30)31-16-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20,24H,3,6-7,10,15-16H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
JFZKHTQYVYNUBG-FQEVSTJZSA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)C(=O)N[C@@H](CCCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


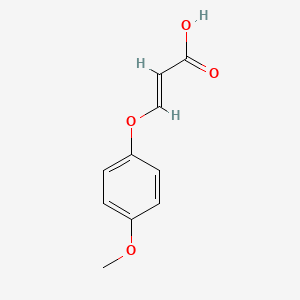
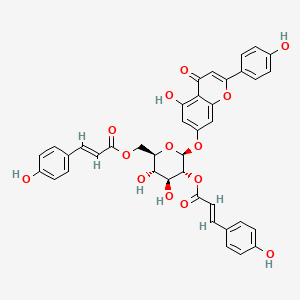
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
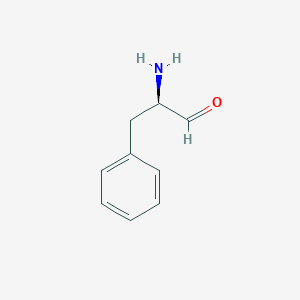

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
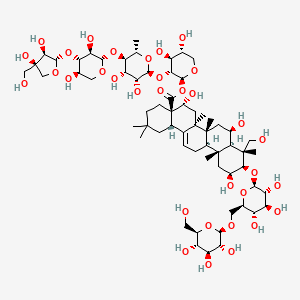
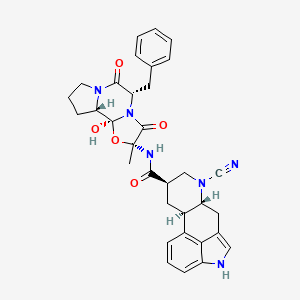

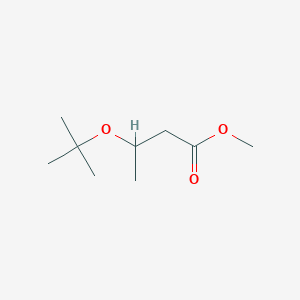
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
